molecular formula C18H21NO2Si B14040654 1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one

1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one

Cat. No.: B14040654
M. Wt: 311.4 g/mol
InChI Key: FTQYGCVLIGKJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one is a complex organic compound that belongs to the class of azasilines This compound is characterized by its unique structure, which includes a methoxybenzyl group and a dihydrobenzoazasilinone core

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-methoxybenzyl chloride and 4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one.

    Reaction Conditions: The reaction typically occurs under anhydrous conditions with a suitable solvent such as dichloromethane or toluene. A base, such as triethylamine, is often used to facilitate the reaction.

    Reaction Steps: The 4-methoxybenzyl chloride is reacted with the azasilinone core under reflux conditions.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has potential applications in the development of pharmaceuticals due to its biological activity. It is being studied for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and gene expression .

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H21NO2Si

Molecular Weight

311.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4,4-dimethyl-3H-1,4-benzazasilin-2-one

InChI

InChI=1S/C18H21NO2Si/c1-21-15-10-8-14(9-11-15)12-19-16-6-4-5-7-17(16)22(2,3)13-18(19)20/h4-11H,12-13H2,1-3H3

InChI Key

FTQYGCVLIGKJKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C[Si](C3=CC=CC=C32)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.